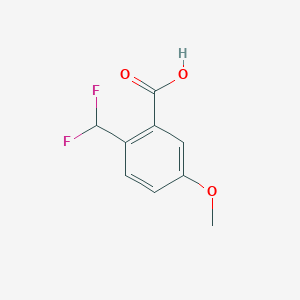

2-(Difluoromethyl)-5-methoxybenzoicacid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1780915-17-4 |

|---|---|

Molecular Formula |

C9H8F2O3 |

Molecular Weight |

202.15 g/mol |

IUPAC Name |

2-(difluoromethyl)-5-methoxybenzoic acid |

InChI |

InChI=1S/C9H8F2O3/c1-14-5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,8H,1H3,(H,12,13) |

InChI Key |

BSPHKISCNKGJBD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(F)F)C(=O)O |

Origin of Product |

United States |

Acidity Pka Prediction:

The acidity of the carboxylic group is a critical parameter influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The pKa can be reliably predicted using DFT calculations by computing the Gibbs free energy change of deprotonation. torvergata.itresearchgate.net

The presence of the electron-withdrawing difluoromethyl group at the ortho position is expected to significantly increase the acidity (lower the pKa) of the benzoic acid. This is due to the inductive stabilization of the resulting carboxylate anion. Conversely, the methoxy (B1213986) group at the meta position (relative to the carboxyl group) is a weak electron-donating group through resonance, which would slightly decrease acidity. However, the ortho effect of the CF₂H group is anticipated to be the dominant factor. rsc.orglibretexts.orgwikipedia.org

Predicted Physicochemical Properties of Substituted Benzoic Acids

| Compound | Substituent Effects | Predicted pKa Change (relative to Benzoic Acid, pKa ≈ 4.2) | Predicted cLogP Change (relative to Benzoic Acid, cLogP ≈ 1.87) |

| Benzoic Acid | Reference | - | - |

| 2-Fluorobenzoic Acid | Strong ortho inductive withdrawal | Decrease | Increase |

| 2-Methoxybenzoic Acid | Ortho resonance donation, potential H-bonding rsc.org | Slight Decrease/Increase | Slight Increase |

| 4-(Difluoromethyl)benzoic Acid | Para inductive withdrawal | Decrease | Significant Increase |

| 2-(Difluoromethyl)-5-methoxybenzoic acid | Dominant ortho inductive withdrawal, meta donation | Significant Decrease | Significant Increase |

Molecular Electrostatic Potential Mep :

MEP maps are valuable computational tools for visualizing the charge distribution on a molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. walisongo.ac.idrsc.orgnih.gov For 2-(Difluoromethyl)-5-methoxybenzoic acid, the MEP would show a highly electronegative (red) region around the carboxylic acid's oxygen atoms, making them strong hydrogen bond acceptors. The hydrogen of the CF₂H group would exhibit a region of positive potential (blue), confirming its capacity as a hydrogen bond donor. researchgate.netresearchgate.net The fluorine atoms themselves would create a negative potential, influencing intermolecular interactions. mdpi.commdpi.com

Conformational Analysis:

The presence of a substituent at the ortho position of benzoic acid can induce steric hindrance, causing the carboxylic acid group to twist out of the plane of the benzene (B151609) ring. nih.govrsc.orgwikipedia.org This "ortho effect" can disrupt resonance between the carboxyl group and the aromatic ring, which in turn increases the acidity of the compound. wikipedia.orgyoutube.com DFT calculations can predict the dihedral angle of this twist and the energetic barrier to rotation, which are crucial for understanding how the molecule will present itself to a binding site. An intramolecular hydrogen bond between the ortho-CF₂H and the carbonyl oxygen of the carboxylic acid is also a possibility that can be investigated computationally. researchgate.net

Lipophilicity Clogp :

The partition coefficient (LogP) is a measure of a compound's lipophilicity. Computational models can predict this value (cLogP). The difluoromethyl group is known to increase lipophilicity. h1.conih.gov The addition of both a difluoromethyl and a methoxy (B1213986) group to the benzoic acid scaffold would be expected to yield a molecule with a significantly higher cLogP compared to benzoic acid itself, which has implications for its ability to cross biological membranes. nih.govnih.gov

Principles for Designing New Scaffolds:

Based on the in silico analysis of 2-(Difluoromethyl)-5-methoxybenzoic acid, several design principles for new fluorinated organic scaffolds emerge:

Tuning Acidity: The ortho-difluoromethyl group is a powerful modulator of carboxylic acid pKa. By strategically placing this group, the acidity of a lead compound can be fine-tuned to optimize its ionization state at physiological pH, thereby improving its solubility and permeability.

Introducing Novel H-Bonding Interactions: The CF₂H group's ability to act as a hydrogen bond donor can be exploited to create new, favorable interactions with a target protein, potentially increasing binding affinity and selectivity. h1.coresearchgate.net

Modulating Lipophilicity and Solubility: The balance between the lipophilic CF₂H group and other polar functional groups can be adjusted to achieve the desired lipophilicity for optimal ADME properties.

Enhancing Metabolic Stability: The inherent strength of the C-F bond makes the difluoromethyl group an excellent choice for blocking sites of metabolic oxidation on an aromatic ring, a common strategy in drug design. mdpi.com

Controlling Conformation: The steric and electronic influence of the ortho-difluoromethyl group can be used to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty of binding.

Summary of In Silico Design Parameters

| Computational Parameter | Design Application | Predicted Influence of 2-(CF₂H)-5-(OCH₃) Substitution |

| pKa Prediction (DFT) | Optimize ionization, solubility, and transport. torvergata.it | Lowers pKa, increasing acidity due to ortho-CF₂H. libretexts.org |

| Molecular Electrostatic Potential (MEP) | Identify sites for H-bonding and non-covalent interactions. rsc.org | Electronegative carboxyl oxygen, electropositive CF₂H . |

| Conformational Analysis | Control molecular shape for target binding; understand ortho-effects. nih.gov | Twisting of COOH group out of the aromatic plane. |

| Calculated LogP (cLogP) | Tune lipophilicity for membrane permeability. orientjchem.org | Increased lipophilicity compared to benzoic acid. |

| Frontier Molecular Orbitals (HOMO/LUMO) | Assess chemical reactivity and electronic properties. | Lowered energy levels due to electron-withdrawing groups. |

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 2-(Difluoromethyl)-5-methoxybenzoic acid. By analyzing the behavior of atomic nuclei (¹H, ¹³C, ¹⁹F) in a magnetic field, NMR provides unambiguous information about the molecular framework and can be used to assess sample purity.

A complete NMR analysis involves one-dimensional experiments for each of the NMR-active nuclei present in the molecule.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-(Difluoromethyl)-5-methoxybenzoic acid, the spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the carboxylic acid proton, and the proton of the difluoromethyl group. The difluoromethyl proton signal is particularly characteristic, appearing as a triplet due to coupling with the two equivalent fluorine atoms (J-coupling).

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display nine distinct signals corresponding to each carbon atom in the molecule. The carbon of the difluoromethyl group is readily identified by its coupling to the two fluorine atoms, resulting in a triplet. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group and the electron-withdrawing difluoromethyl and carboxylic acid groups. docbrown.info

¹⁹F NMR: The fluorine-19 NMR spectrum is a highly sensitive technique for characterizing fluorinated organic compounds. For 2-(Difluoromethyl)-5-methoxybenzoic acid, the spectrum would exhibit a single signal, a doublet, arising from the two equivalent fluorine atoms being coupled to the single proton of the difluoromethyl group. rsc.org The chemical shift provides confirmation of the difluoromethyl moiety. rsc.orgbeilstein-journals.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Coupling Constants for 2-(Difluoromethyl)-5-methoxybenzoic acid

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -COOH | ~11-13 | Singlet (broad) | N/A |

| ¹H | Aromatic H | ~7.0-8.0 | Multiplets | ~2-9 (H-H coupling) |

| ¹H | -CHF₂ | ~6.7-7.3 | Triplet | ²JHF ≈ 56 Hz |

| ¹H | -OCH₃ | ~3.9 | Singlet | N/A |

| ¹³C | -COOH | ~165-170 | Singlet | N/A |

| ¹³C | Aromatic C-O | ~155-160 | Singlet | N/A |

| ¹³C | Aromatic C-CHF₂ / C-COOH | ~125-140 | Multiplets | JCF applies |

| ¹³C | Aromatic C-H | ~110-125 | Multiplets | JCF applies |

| ¹³C | -CHF₂ | ~115-120 | Triplet | ¹JCF ≈ 240 Hz |

| ¹³C | -OCH₃ | ~56 | Singlet | N/A |

| ¹⁹F | -CHF₂ | ~ -90 to -120 | Doublet | ²JHF ≈ 56 Hz |

To confirm the precise connectivity of atoms, two-dimensional (2D) NMR experiments are employed. These techniques correlate signals from different nuclei, providing a complete map of the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-(Difluoromethyl)-5-methoxybenzoic acid, COSY would be used to establish the connectivity between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of directly attached carbon atoms. columbia.edu This is invaluable for assigning each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s). For example, it would definitively link the triplet at ~7.0 ppm in the ¹H spectrum to the triplet at ~117 ppm in the ¹³C spectrum, confirming the -CHF₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. columbia.eduustc.edu.cn This technique is crucial for piecing together the entire molecular skeleton. It can show correlations from the methoxy protons to the aromatic C-5, and from the aromatic protons to the carboxylic carbon, thereby confirming the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. nih.govsciex.com For 2-(Difluoromethyl)-5-methoxybenzoic acid, with a molecular formula of C₉H₈F₂O₃, the expected exact mass can be calculated. This precise mass measurement distinguishes the compound from other molecules with the same nominal mass, providing a high degree of confidence in its identification. nih.gov

Table 2: Exact Mass Calculation for 2-(Difluoromethyl)-5-methoxybenzoic acid

| Element | Count | Exact Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Calculated Exact Mass [M] | 202.043151 | ||

| Predicted Mass for [M+H]⁺ | 203.050976 | ||

| Predicted Mass for [M-H]⁻ | 201.035326 |

In mass spectrometry, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and serves as a molecular fingerprint. For 2-(Difluoromethyl)-5-methoxybenzoic acid, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group or parts of it, as well as fragmentation of the side chains.

A plausible fragmentation pattern would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺

Loss of formic acid (HCOOH) or CO₂ + H₂: [M - 46]⁺ or [M - 45]⁺ (loss of •COOH)

Loss of the difluoromethyl group (•CHF₂): [M - 51]⁺

The subsequent fragmentation of the resulting benzoyl or phenyl cations would produce ions characteristic of substituted benzene rings. docbrown.info

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present.

The IR spectrum of 2-(Difluoromethyl)-5-methoxybenzoic acid would show several characteristic absorption bands:

A very broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. docbrown.info

A strong C=O (carbonyl) stretch from the carboxylic acid at approximately 1700-1725 cm⁻¹.

C-H stretching vibrations from the aromatic ring and methoxy group just above 3000 cm⁻¹.

C-O stretching bands for the ether and carboxylic acid functionalities between 1200-1300 cm⁻¹.

Strong C-F stretching vibrations, characteristic of the difluoromethyl group, typically found in the 1000-1100 cm⁻¹ region.

Aromatic C=C bending and stretching vibrations in the 1450-1600 cm⁻¹ region. nist.govspectrabase.com

Raman spectroscopy would complement the IR data, often showing stronger signals for the symmetric vibrations of the aromatic ring and C-C bonds.

Table 3: Predicted Key IR Absorption Bands for 2-(Difluoromethyl)-5-methoxybenzoic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid | 2500-3300 | Strong, Broad |

| C-H Stretch | Aromatic/Alkyl | 3000-3100 | Medium |

| C=O Stretch | Carboxylic Acid | 1700-1725 | Strong |

| C=C Stretch | Aromatic Ring | 1450-1600 | Medium-Strong |

| C-O Stretch | Ether/Acid | 1200-1300 | Strong |

| C-F Stretch | Difluoromethyl | 1000-1100 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity and stereochemistry, as well as insights into its conformation and intermolecular interactions in the solid state.

For a compound like 2-(Difluoromethyl)-5-methoxybenzoic acid, single-crystal X-ray diffraction would be the definitive method for elucidating its solid-state structure. Although a specific crystal structure for this exact compound is not publicly available, the analysis of closely related benzoic acid derivatives, such as anisic acid (p-methoxybenzoic acid), provides a clear framework for the expected findings. rsc.org

The analysis would involve growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the crystal, from which the atomic positions can be determined.

The key information obtained from such an analysis would include:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the molecule. For example, the analysis would confirm the geometry of the benzene ring and the relative orientations of the carboxylic acid, methoxy, and difluoromethyl groups.

Conformational Details: The orientation of the substituent groups relative to the benzene ring. This includes the planarity of the carboxylic acid group with respect to the aromatic ring and the rotational position of the difluoromethyl and methoxy groups.

Intermolecular Interactions: In the solid state, molecules of 2-(Difluoromethyl)-5-methoxybenzoic acid are expected to form hydrogen-bonded dimers through their carboxylic acid groups, a common feature for benzoic acids. rsc.org X-ray crystallography would reveal the exact nature and geometry of these hydrogen bonds, as well as other weaker intermolecular interactions like C-H···O or C-H···F contacts, which influence the crystal packing.

A hypothetical table of crystallographic data for 2-(Difluoromethyl)-5-methoxybenzoic acid, based on typical values for similar organic molecules, is presented below.

| Crystal Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.55 |

| Hydrogen Bonding | O-H···O dimer formation |

This data provides a snapshot of the unit cell dimensions and symmetry, which are fundamental to describing the crystal structure. The conformational analysis derived from these data is critical for understanding the molecule's shape and how it interacts with its environment, which can be valuable in fields such as materials science and drug design.

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for assessing the purity of 2-(Difluoromethyl)-5-methoxybenzoic acid and for monitoring the progress of its synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For a polar, non-volatile compound like 2-(Difluoromethyl)-5-methoxybenzoic acid, reversed-phase HPLC is the method of choice.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. By developing a suitable gradient or isocratic method, it is possible to separate the target compound from starting materials, intermediates, and byproducts.

A validated HPLC method can be used to determine the purity of a sample by comparing the peak area of the main component to the total area of all peaks. This is crucial for quality control in both research and manufacturing settings. Furthermore, HPLC can be used to monitor the progress of a chemical reaction by analyzing aliquots of the reaction mixture over time to determine the consumption of reactants and the formation of the product.

Below is an example of typical HPLC parameters that could be used for the analysis of 2-(Difluoromethyl)-5-methoxybenzoic acid.

| Parameter | Typical Conditions |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |

| Gradient | 20% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC)

Gas chromatography is another powerful separation technique, but it is generally suited for volatile and thermally stable compounds. Benzoic acids can be challenging to analyze directly by GC due to their polarity and tendency to adsorb onto the column, which can lead to poor peak shape and reproducibility. researchgate.net

To overcome these issues, derivatization is often employed. The carboxylic acid group can be converted into a more volatile and less polar ester (e.g., a methyl or silyl (B83357) ester) prior to injection. This process improves the chromatographic behavior of the analyte.

Once derivatized, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for purity analysis. GC-MS is particularly useful as it provides structural information about the impurities, aiding in their identification. Similar to HPLC, GC can also be used to monitor reaction progress, provided that the components of interest are amenable to this technique.

A table of potential GC parameters for the analysis of a derivatized form of 2-(Difluoromethyl)-5-methoxybenzoic acid is provided below.

| Parameter | Typical Conditions (for derivatized analyte) |

| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C (FID) |

| Injection Mode | Split (e.g., 50:1) |

By utilizing these chromatographic techniques, researchers can ensure the quality of 2-(Difluoromethyl)-5-methoxybenzoic acid and gain valuable insights into its synthesis, which is essential for its application in further research and development.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic nature of 2-(Difluoromethyl)-5-methoxybenzoic acid. Methods like B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with basis sets such as 6-311++G(d,p) are commonly employed to optimize the molecular geometry and compute a wide range of electronic properties. epstem.netresearchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.

For 2-(Difluoromethyl)-5-methoxybenzoic acid, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the oxygen atoms of the methoxy (B1213986) and carboxyl groups, which act as electron-donating centers. Conversely, the LUMO is likely concentrated on the electron-withdrawing difluoromethyl and carboxylic acid groups. This distribution facilitates intramolecular charge transfer from the methoxy-substituted ring to the functional groups upon electronic excitation. researchgate.net Electron density analysis further maps the electron distribution, highlighting the covalent and non-covalent interactions within the molecule and identifying regions of high and low electron density, which correspond to the molecule's reactive sites.

| Parameter | Description | Predicted Significance for 2-(Difluoromethyl)-5-methoxybenzoic acid |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized on the aromatic ring and oxygen atoms; indicates sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Localized on the difluoromethyl and carboxyl groups; indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | A moderate gap is expected, balancing stability with reactivity conferred by the functional groups. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map is color-coded, where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green and yellow regions represent intermediate electrostatic potential.

In 2-(Difluoromethyl)-5-methoxybenzoic acid, the most negative potential (red) is anticipated to be localized around the carbonyl oxygen of the carboxylic acid group due to the presence of lone pair electrons, making it a primary site for hydrogen bonding and electrophilic interactions. The region around the acidic hydrogen of the carboxyl group is expected to show a highly positive potential (blue), identifying it as the primary site for deprotonation and nucleophilic attack. The electronegative fluorine atoms of the difluoromethyl group also create a region of negative potential, while simultaneously inducing a slight positive potential on the adjacent carbon atom. The methoxy group's oxygen atom will also contribute to a region of negative potential.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of 2-(Difluoromethyl)-5-methoxybenzoic acid are determined by the rotational freedom around its single bonds. Conformational analysis aims to identify the most stable arrangements (conformers) of the molecule and the energy barriers between them. Molecular dynamics (MD) simulations can further explore the conformational landscape of the molecule over time, providing insights into its behavior in different environments.

The conformation of 2-(Difluoromethyl)-5-methoxybenzoic acid is primarily dictated by the orientation of the carboxylic acid, difluoromethyl, and methoxy groups relative to the benzene ring. The ortho-difluoromethyl group exerts a significant steric and electronic influence on the adjacent carboxylic acid group.

Computational studies on analogous 2-substituted benzoic acids suggest that steric hindrance between the ortho-substituent and the carboxylic acid group forces the carboxyl group out of the plane of the benzene ring to minimize repulsion. rsc.org This non-planar conformation disrupts the conjugation between the carboxyl group and the aromatic system. The orientation is defined by the dihedral angle between the plane of the carboxyl group and the plane of the benzene ring. For similar ortho-substituted systems, two primary non-planar conformers are expected, corresponding to the C=O bond pointing away from or towards the ortho-substituent. Intramolecular interactions, such as potential hydrogen bonding between the carboxylic proton and a fluorine atom of the difluoromethyl group, can influence the relative stability of these conformers. nih.gov The methoxy group at the 5-position is expected to have less steric impact but will influence the electronic properties of the ring. Its preferred orientation is typically coplanar with the ring to maximize resonance, but minor rotations can occur.

| Torsional Angle | Description | Predicted Stable Conformation |

|---|---|---|

| C(1)-C(2)-C(carboxyl)-O | Rotation of the carboxylic acid group relative to the ring. | Non-planar arrangement to minimize steric clash with the ortho-difluoromethyl group. |

| C(4)-C(5)-O-C(methyl) | Rotation of the methoxy group relative to the ring. | Likely near-planar to maximize conjugation, with a low barrier to rotation. |

| C(1)-C(2)-C(difluoro)-H | Rotation of the difluoromethyl group. | Staggered conformations are expected to be energetically favored. |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for modeling chemical reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which is critical for determining the reaction's activation energy and, consequently, its rate.

For 2-(Difluoromethyl)-5-methoxybenzoic acid, a common reaction to model would be its esterification with an alcohol. Theoretical modeling of this reaction would involve:

Geometry Optimization: Calculating the optimized structures and energies of the reactants (benzoic acid and alcohol), the tetrahedral intermediate, the transition states, and the products (ester and water).

Transition State Search: Employing algorithms to locate the saddle point on the potential energy surface corresponding to the TS for each step of the reaction.

Frequency Calculation: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: Determining the energy difference between the reactants and the transition state (ΔE‡).

Studies on the esterification of benzoic acid have determined activation energies for both forward and reverse reactions, providing a framework for how such a process would be modeled for its derivatives. dnu.dp.uaresearchgate.net This approach allows for a detailed understanding of the reaction mechanism and the electronic effects of the difluoromethyl and methoxy substituents on the reaction rate.

Prediction and Validation of Spectroscopic Data

Theoretical calculations can accurately predict various spectroscopic properties, including NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic magnetic shielding tensors, which are then converted to chemical shifts. epstem.net For fluorinated aromatic compounds, specific computational methods and scaling factors have been developed to achieve high accuracy in predicting ¹⁹F NMR chemical shifts, which are highly sensitive to the electronic environment. nih.gov The B3LYP functional with a basis set like 6-31+G(d,p) has been recommended for reliable predictions. nih.gov

Vibrational frequencies, corresponding to absorptions in infrared (IR) and Raman spectra, can be computed from the second derivatives of the energy with respect to atomic displacements. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. researchgate.net These calculations allow for the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, O-H bending, or C-F stretching.

| Spectroscopic Data | Computational Method | Predicted Key Signals for 2-(Difluoromethyl)-5-methoxybenzoic acid |

|---|---|---|

| ¹H NMR Chemical Shifts | DFT-GIAO | Distinct signals for the acidic proton, aromatic protons, methoxy protons, and the CHF₂ proton. |

| ¹³C NMR Chemical Shifts | DFT-GIAO | Signals for the carbonyl carbon, aromatic carbons (showing C-F coupling), methoxy carbon, and the difluoromethyl carbon (as a triplet). |

| ¹⁹F NMR Chemical Shifts | DFT-GIAO | A doublet signal due to coupling with the attached proton (¹JFH). |

| Vibrational Frequencies (IR/Raman) | DFT (e.g., B3LYP) | Characteristic frequencies for O-H stretch (~3000-3400 cm⁻¹), C=O stretch (~1700 cm⁻¹), C-O stretch (~1250 cm⁻¹), and C-F stretches (~1100 cm⁻¹). |

In Silico Design Principles for New Fluorinated Organic Scaffolds

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. The molecule 2-(Difluoromethyl)-5-methoxybenzoic acid serves as an exemplary scaffold for exploring in silico design principles. Computational chemistry provides invaluable insights into how the interplay between the difluoromethyl group, the methoxy group, and the benzoic acid core can be leveraged to design novel fluorinated organic structures with tailored characteristics.

Key Physicochemical Properties Modulated by Fluorination:

The introduction of a difluoromethyl (CF₂H) group, as seen in 2-(Difluoromethyl)-5-methoxybenzoic acid, imparts a unique combination of properties that can be predicted and analyzed using computational methods. These properties are crucial for the rational design of new drug candidates.

Electronic Effects: The difluoromethyl group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This significantly influences the electronic distribution within the aromatic ring and the acidity of the carboxylic acid.

Lipophilicity: Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability. The CF₂H group is considered a lipophilic moiety, though its impact can be nuanced. h1.conih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated groups resistant to metabolic degradation, thereby prolonging the half-life of a drug.

Conformational Control: The steric bulk and electronic nature of the difluoromethyl group can influence the preferred conformation of the molecule, which is critical for binding to biological targets.

Hydrogen Bonding Capacity: The polarized C-H bond in the difluoromethyl group allows it to act as a weak hydrogen bond donor, a feature that distinguishes it from the trifluoromethyl (CF₃) group. h1.coresearchgate.netresearchgate.net This can introduce new interactions with biological receptors.

In Silico Analysis of 2-(Difluoromethyl)-5-methoxybenzoic acid:

While direct computational studies on 2-(Difluoromethyl)-5-methoxybenzoic acid are not extensively available, its properties can be extrapolated from computational analyses of its constituent parts and related substituted benzoic acids. Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict these properties. torvergata.itnih.govresearchgate.net

Emerging Research Directions and Future Perspectives in 2 Difluoromethyl 5 Methoxybenzoicacid Chemistry

Development of Asymmetric Synthetic Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For derivatives of 2-(Difluoromethyl)-5-methoxybenzoic acid, the introduction of chirality can lead to molecules with enhanced biological activity or specific material properties. Research in this area is focused on developing stereoselective methods to produce chiral derivatives.

Key Research Thrusts:

Catalytic Asymmetric Hydrogenation: The carboxylic acid group can direct the asymmetric hydrogenation of prochiral olefins introduced elsewhere on the molecule. Catalysts based on chiral rhodium or ruthenium complexes are being explored to achieve high enantioselectivity.

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to the carboxylic acid function can control the stereochemical outcome of subsequent reactions. This approach allows for diastereoselective transformations, with the auxiliary being removed in a later step to yield the enantiomerically enriched product.

Organocatalysis: Chiral phosphoric acids and other organocatalysts are being investigated for Friedel-Crafts type reactions and other carbon-carbon bond-forming reactions to generate chiral centers with high enantiomeric excess. rsc.org

Biocatalysis: Engineered enzymes and myoglobins offer a green and highly selective alternative for catalyzing asymmetric reactions, such as the cyclopropanation of derivatives, leading to high turnover numbers and excellent enantioselectivities. nih.gov

The development of these methodologies is crucial for accessing single-enantiomer drugs and materials derived from 2-(Difluoromethyl)-5-methoxybenzoic acid.

| Asymmetric Method | Catalyst/Reagent Type | Potential Chiral Product | Key Advantage |

| Asymmetric Hydrogenation | Chiral Rhodium/Ruthenium Complexes | Compounds with stereocenters in alkyl side chains | High atom economy and efficiency. |

| Chiral Auxiliary Control | Evans Auxiliaries, etc. | α- or β-substituted chiral carboxylic acids | Reliable and predictable stereochemical control. |

| Organocatalytic Alkylation | Chiral Phosphoric Acids | Axially and centrally chiral heterotriarylmethanes | Mild reaction conditions and metal-free synthesis. rsc.org |

| Biocatalyzed Reactions | Engineered Myoglobins, Hydrolases | Chiral alcohols, esters, or cyclopropanes | High enantioselectivity and environmentally friendly. nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous-flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. The integration of 2-(Difluoromethyl)-5-methoxybenzoic acid and its derivatives into these platforms is a key area of future development.

Advantages of Advanced Synthesis Platforms:

Flow Chemistry: Continuous-flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The synthesis of derivatives can be streamlined, reducing reaction times and improving yields.

Automated Synthesis: Automated platforms enable the rapid synthesis of libraries of compounds for high-throughput screening in drug discovery. researchgate.net These systems can perform multi-step reactions, purifications, and analyses with minimal human intervention, accelerating the discovery of new bioactive molecules based on the 2-(Difluoromethyl)-5-methoxybenzoic acid scaffold. d-nb.infonih.gov For instance, automated modules are increasingly used for the production of PET radiopharmaceuticals, a field where fluorinated compounds are of high interest. mdpi.com

The development of robust protocols for using this compound in flow reactors and automated synthesizers will be essential for its adoption in industrial-scale production and pharmaceutical research. researchgate.net

Exploration of Novel Reactivity of the Difluoromethyl and Methoxy (B1213986) Groups

The interplay between the electron-withdrawing difluoromethyl group and the electron-donating methoxy group imparts unique reactivity to the aromatic ring. libretexts.orgwikipedia.org Research is ongoing to explore and exploit these electronic effects to forge novel chemical bonds and create complex molecular structures.

Difluoromethyl Group (CF₂H) Reactivity:

Hydrogen Bond Donor: The polarized C-H bond in the CF₂H group can act as a hydrogen bond donor, a unique feature among fluoroalkyl groups. rsc.org This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, influencing molecular conformation and binding interactions in biological systems. nih.gov

Masked Nucleophile: While typically considered an electron-withdrawing group, recent studies have shown that the CF₂H group can be deprotonated under specific conditions (using a combination of a strong base and a Lewis acid) to generate a nucleophilic Ar-CF₂⁻ synthon. acs.org This opens up new pathways for carbon-carbon and carbon-heteroatom bond formation at the difluoromethyl site.

Radical Reactions: The C-H bond is susceptible to radical abstraction, allowing for C-H functionalization reactions to introduce other groups at the difluoromethyl carbon.

Methoxy Group (-OCH₃) Reactivity:

Ortho-para Director: The methoxy group is a strong activating group that directs electrophilic aromatic substitution to the positions ortho and para to it. issr.edu.khmsu.edu This predictable directing effect can be used to selectively introduce additional substituents onto the aromatic ring.

Ortho-Lithiation: The oxygen atom can direct metallation to the adjacent ortho position, providing a powerful method for regioselective functionalization.

Cleavage to Phenol: The methoxy group can be cleaved to reveal a hydroxyl group, providing a synthetic handle for further transformations or to act as a key pharmacophoric feature.

The combination of these functional groups allows for a rich and diverse range of chemical transformations, making 2-(Difluoromethyl)-5-methoxybenzoic acid a valuable platform for synthetic exploration.

| Functional Group | Electronic Nature | Key Reactivity | Potential Transformation |

| Difluoromethyl (-CF₂H) | Electron-withdrawing; H-bond donor | Deprotonation to Ar-CF₂⁻ | Nucleophilic addition to electrophiles acs.org |

| Methoxy (-OCH₃) | Electron-donating; Activating | Ortho-, para-directing | Electrophilic aromatic substitution issr.edu.khmsu.edu |

| Carboxylic Acid (-COOH) | Electron-withdrawing; Deactivating | Amide/Ester formation | Coupling with amines/alcohols |

Interdisciplinary Applications in Chemical Science Beyond the Scope of Traditional Organic Synthesis

The unique properties of 2-(Difluoromethyl)-5-methoxybenzoic acid and its derivatives extend their potential utility beyond traditional organic synthesis into various interdisciplinary fields.

Medicinal Chemistry and Chemical Biology: The difluoromethyl group is a valuable motif in drug design, often improving metabolic stability, lipophilicity, and binding affinity. nih.gov Derivatives of this acid are being explored as building blocks for novel therapeutics in areas such as oncology, inflammation, and metabolic diseases. The ability of the CF₂H group to act as a lipophilic hydrogen bond donor makes it a compelling surrogate for hydroxyl or thiol groups in bioactive compounds. rsc.org

Agrochemicals: The introduction of fluorine-containing groups is a well-established strategy for enhancing the efficacy and stability of pesticides and herbicides. The structural features of 2-(Difluoromethyl)-5-methoxybenzoic acid make it an attractive scaffold for the development of new agrochemicals with improved properties.

Materials Science: Fluorinated organic molecules are widely used in the development of advanced materials, including liquid crystals, polymers, and organic electronics. The specific electronic and steric properties imparted by the difluoromethyl and methoxy groups could be harnessed to create novel materials with tailored optical, electronic, or surface properties.

PET Imaging: The incorporation of fluorine, including the CF₂H group, is highly relevant for the development of radiotracers for Positron Emission Tomography (PET). researchgate.net While requiring isotopic labeling with ¹⁸F, the non-radioactive molecule serves as a crucial standard and precursor for developing new imaging agents for medical diagnosis and drug development.

Future research will likely see this compound used as a key component in the design of functional molecules for a wide array of scientific and technological applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(difluoromethyl)-5-methoxybenzoic acid, and what methodological challenges arise during its synthesis?

- Answer : The synthesis typically involves introducing the difluoromethyl group onto a pre-functionalized benzoic acid scaffold. A multi-step approach may include:

Electrophilic substitution : Fluorination of a methoxy-substituted benzaldehyde precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor .

Oxidation : Conversion of a difluoromethyl-substituted benzaldehyde intermediate to the corresponding benzoic acid using oxidizing agents (e.g., KMnO₄ or RuO₄) under controlled pH conditions .

- Challenges : Competing side reactions (e.g., over-fluorination or demethylation of the methoxy group) require precise temperature control and stoichiometric ratios.

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate 2-(difluoromethyl)-5-methoxybenzoic acid from structural analogs?

- Answer :

- ¹⁹F NMR : Distinct chemical shifts for the difluoromethyl group (-CF₂H) appear at δ ≈ -110 to -120 ppm, distinguishable from trifluoromethyl (-CF₃, δ ≈ -60 to -70 ppm) .

- IR Spectroscopy : The carboxylic acid (C=O stretch at ~1700 cm⁻¹) and methoxy group (C-O stretch at ~1250 cm⁻¹) are key identifiers.

- Mass Spectrometry : Molecular ion peaks at m/z ~212 (C₁₀H₉F₂O₃) with fragmentation patterns indicating loss of CO₂ (44 Da) .

Q. What is the role of the difluoromethyl group in modulating the compound’s physicochemical properties?

- Answer : The -CF₂H group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5) compared to non-fluorinated analogs.

- Metabolic stability : Fluorine’s electronegativity reduces susceptibility to oxidative metabolism .

- Hydrogen-bonding potential : The -CF₂H group can act as a hydrogen-bond donor, influencing interactions with biological targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during asymmetric synthesis of chiral derivatives of 2-(difluoromethyl)-5-methoxybenzoic acid?

- Answer :

- Catalytic systems : Use chiral ligands (e.g., BINAP or Josiphos) with transition metals (Pd or Rh) to induce enantioselectivity in cross-coupling reactions .

- Solvent effects : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates and reduce racemization.

- Temperature : Reactions conducted below 0°C slow down kinetic resolution of enantiomers .

Q. How do contradictory solubility data for 2-(difluoromethyl)-5-methoxybenzoic acid in aqueous vs. organic solvents arise, and how can they be resolved experimentally?

- Answer :

- Contradictions : Discrepancies in solubility (e.g., ~5 mg/mL in DMSO vs. <0.1 mg/mL in water) may stem from:

- Protonation state variations (pKa ~3.5 for the carboxylic acid group).

- Aggregation in aqueous media due to hydrophobic -CF₂H and methoxy groups .

- Resolution :

pH-dependent solubility assays : Measure solubility across pH 2–7 using UV-Vis spectroscopy.

Dynamic light scattering (DLS) : Detect aggregates in aqueous buffers .

Q. What strategies are effective for incorporating 2-(difluoromethyl)-5-methoxybenzoic acid into metal-organic frameworks (MOFs) for catalytic applications?

- Answer :

- Coordination chemistry : The carboxylic acid moiety binds to metal nodes (e.g., Zn²⁺ or Cu²⁺) in MOFs.

- Post-synthetic modification (PSM) : Functionalize pre-formed MOFs with the difluoromethyl group via click chemistry or amide coupling .

- Applications : Fluorinated MOFs show enhanced stability in acidic environments and potential for gas storage .

Q. How does the difluoromethyl group influence the compound’s interaction with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

- Answer :

- Mechanism : The -CF₂H group reduces electron density at the benzylic position, slowing CYP450-mediated oxidation.

- Experimental validation :

- In vitro assays : Monitor metabolite formation using LC-MS/MS in human liver microsomes.

- Docking studies : Analyze binding poses in CYP3A4 or CYP2D6 active sites to predict metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.